molecular formula C22H26N4O2S2 B11628444 3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one

3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B11628444
M. Wt: 442.6 g/mol
InChI Key: SYIYTOAUDWAAPY-BOPFTXTBSA-N
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Description

“3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one” is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one” typically involves multi-step organic reactions. The process may start with the preparation of the thiazolidinone ring, followed by the formation of the pyrido[1,2-A]pyrimidin-4-one core. Key reagents and catalysts, such as base or acid catalysts, may be used to facilitate the reactions under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiazolidine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, the compound may serve as a probe to study enzyme mechanisms or as a ligand in receptor binding studies. Its interactions with biological macromolecules can provide insights into biochemical pathways and processes.

Medicine

The compound’s potential pharmacological properties make it a candidate for drug development. It may exhibit activity against specific targets such as enzymes, receptors, or ion channels, leading to therapeutic applications in areas like oncology, infectious diseases, or neurology.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity. Its incorporation into polymers or nanomaterials could lead to innovative applications in electronics, sensors, or catalysis.

Mechanism of Action

The mechanism by which “3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one” exerts its effects depends on its molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may interact with these targets through binding interactions such as hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic compounds with thiazolidinone or pyrido[1,2-A]pyrimidin-4-one cores. Examples include:

    Thiazolidinone derivatives: Known for their antimicrobial and anti-inflammatory properties.

    Pyrido[1,2-A]pyrimidin-4-one derivatives: Studied for their potential as kinase inhibitors and anticancer agents.

Uniqueness

The uniqueness of “3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one” lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific and industrial fields.

Properties

Molecular Formula

C22H26N4O2S2

Molecular Weight

442.6 g/mol

IUPAC Name

(5Z)-5-[(7-methyl-4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H26N4O2S2/c1-14(2)12-26-21(28)17(30-22(26)29)11-16-19(24-9-5-4-6-10-24)23-18-8-7-15(3)13-25(18)20(16)27/h7-8,11,13-14H,4-6,9-10,12H2,1-3H3/b17-11-

InChI Key

SYIYTOAUDWAAPY-BOPFTXTBSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC(C)C)N4CCCCC4)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC(C)C)N4CCCCC4)C=C1

Origin of Product

United States

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